molecular formula C17H11Cl2N3O5 B3012312 [(3Z)-1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino acetate CAS No. 303998-03-0

[(3Z)-1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino acetate

Cat. No.: B3012312
CAS No.: 303998-03-0
M. Wt: 408.19
InChI Key: FNGSPYRVOWOQBT-SILNSSARSA-N
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Description

[(3Z)-1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino acetate is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3Z)-1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino acetate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting with a suitable precursor, such as 2-nitrobenzaldehyde, which undergoes a Fischer indole synthesis to form the indole core.

    Introduction of the Dichlorophenyl Group: The indole core is then reacted with 2,4-dichlorobenzyl chloride under basic conditions to introduce the dichlorophenyl group.

    Formation of the Nitro Group: Nitration of the indole ring is carried out using a nitrating agent like nitric acid.

    Formation of the Acetate Group: Finally, the compound is reacted with acetic anhydride to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[(3Z)-1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different oxidation states of the indole ring.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

    Reduction: Formation of the corresponding amino derivative.

    Oxidation: Formation of various oxidized products of the indole ring.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [(3Z)-1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino acetate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in assays to understand its interaction with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its derivatives are explored for their efficacy in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [(3Z)-1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino acetate involves its interaction with specific molecular targets. The nitro group is often involved in redox reactions, which can lead to the generation of reactive oxygen species (ROS) that induce cellular damage. The dichlorophenyl group may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • [(3Z)-1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino acetate
  • [(3Z)-1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino benzoate
  • [(3Z)-1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino propionate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group and the dichlorophenyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O5/c1-9(23)27-20-16-13-7-12(22(25)26)4-5-15(13)21(17(16)24)8-10-2-3-11(18)6-14(10)19/h2-7H,8H2,1H3/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGSPYRVOWOQBT-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/N=C\1/C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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